molecular formula C16H18N4OS2 B2777052 N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 314260-45-2

N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No.: B2777052
CAS No.: 314260-45-2
M. Wt: 346.47
InChI Key: QEKIFJYBXUSORN-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide” is a chemical compound with the linear formula C16H18N4OS2 . It has a molecular weight of 346.476 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C16H18N4OS2 . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Studies have synthesized various benzothiazolyl-amide derivatives to investigate their antimicrobial activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida species. For example, novel benzothiazolyl-amide derivatives demonstrated specific antimicrobial properties, highlighting the potential of such compounds in developing new antimicrobial agents (Özdemir et al., 2011). Similarly, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides synthesized through green chemistry approaches under ultrasound irradiation showed promising antimicrobial activities, indicating efficient synthetic routes for such bioactive compounds (Rezki, 2016).

Furthermore, benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity. This research revealed considerable anticancer activity against certain cancer cell lines, underscoring the importance of benzothiazole-based compounds in the development of anticancer drugs (Yurttaş et al., 2015).

Insecticidal Assessment

The synthesis of innovative heterocycles incorporating a thiadiazole moiety, related to the chemical family of N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates the potential application of such compounds in agricultural pest control, contributing to the development of new insecticides (Fadda et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities. Given the diverse activities of similar compounds , it could be of interest to researchers in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c21-14(17-11-6-2-1-3-7-11)10-22-15-18-19-16-20(15)12-8-4-5-9-13(12)23-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKIFJYBXUSORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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